molecular formula C24H21N5O B5471252 2-cyclohexyl-7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-cyclohexyl-7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5471252
M. Wt: 395.5 g/mol
InChI Key: PSTPEEJDSYLRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclohexyl-7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridine, a triazole, and a pyrimidine . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several ring structures, which are likely to contribute to its stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its structure and the conditions under which it is stored or used. For example, the presence of the pyridine, triazole, and pyrimidine rings may make it susceptible to reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature of its atoms and the bonds between them .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, similar compounds have been found to interact with adenosine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process . Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

4-cyclohexyl-11-naphthalen-1-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c30-23-19-15-25-24-26-22(17-8-2-1-3-9-17)27-29(24)21(19)13-14-28(23)20-12-6-10-16-7-4-5-11-18(16)20/h4-7,10-15,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTPEEJDSYLRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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